molecular formula C14H12O3 B3054196 2,8-Dimethoxydibenzofuran CAS No. 58841-71-7

2,8-Dimethoxydibenzofuran

Cat. No.: B3054196
CAS No.: 58841-71-7
M. Wt: 228.24 g/mol
InChI Key: YQDFIFFQSXMDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethoxydibenzofuran is a dibenzofuran derivative, a class of tricyclic aromatic compounds that serve as privileged scaffolds in medicinal chemistry and materials science. The structure of this compound has been confirmed by X-ray crystallography, providing a solid foundation for structure-activity relationship (SAR) studies and molecular design . Dibenzofurans are recognized as significant structural motifs in natural products and bioactive molecules, inspiring the development of novel synthetic derivatives . This compound is primarily valued as a key chemical intermediate for synthesizing more complex molecules. For instance, it can be functionalized to create derivatives like 1,9-dibromo-2,8-dimethoxydibenzofuran, which serves as a versatile building block for further cross-coupling reactions and molecular construction . Researchers are exploring dibenzofuran-based structures, including 2,8-disubstituted analogues, for the development of potential therapeutic agents. Notably, structurally related dibenzofuran derivatives have demonstrated potent inhibitory activity against kinases such as Pim-1 and CLK1, which are important targets in oncology research, particularly in hematological malignancies and solid carcinomas . The methoxy substitutions at the 2 and 8 positions make this compound a valuable template for drug discovery efforts aimed at optimizing interactions with enzyme active sites. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dimethoxydibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)17-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDFIFFQSXMDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332494
Record name 2,8-Dimethoxydibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58841-71-7
Record name 2,8-Dimethoxydibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-DIMETHOXYDIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations for 2,8 Dimethoxydibenzofuran and Its Derivatives

General Strategies for Dibenzofuran (B1670420) Core Construction

The construction of the dibenzofuran skeleton can be broadly categorized into several key strategies, primarily involving the formation of the central furan (B31954) ring through various bond-forming reactions.

Ring-Closure Reactions for Furan Ring Formation

Ring-closure reactions are a cornerstone in the synthesis of heterocyclic compounds, including dibenzofurans. These reactions typically involve the formation of one or both of the C-O bonds of the furan ring in an intramolecular fashion. A common approach involves the cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, which under acidic conditions can lead to furan formation. nih.gov Another strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which upon deprotonation and subsequent acid treatment, can yield fused furan ring systems. nih.gov These methods often provide a versatile entry into substituted furans and can be adapted for the synthesis of the more complex dibenzofuran structure.

Intermolecular and Intramolecular C-O Bond Formation Approaches

The formation of the carbon-oxygen bonds of the furan ring is a critical step in dibenzofuran synthesis. Both intermolecular and intramolecular approaches have been developed.

Intermolecular C-O Bond Formation: These strategies often involve the coupling of two different molecules to build the precursor for the final cyclization. For instance, the reaction of 2-halophenols with alkynes via a Sonogashira reaction, followed by a transition-metal-catalyzed O-heterocyclization, is a common route. wikipedia.org

Intramolecular C-O Bond Formation: This is a more common and often more efficient approach to constructing the dibenzofuran core. Palladium-catalyzed intramolecular etherification of aryl halides has proven to be a powerful method for synthesizing a variety of oxygen-containing heterocycles, including dibenzofurans. libretexts.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. libretexts.org Another significant approach is the intramolecular O-arylation of 2-arylphenols. nih.gov Iron and copper-catalyzed systems have also been developed for the intramolecular C–O bond formation, providing pathways to benzofurans from readily available starting materials. wikipedia.org

Oxidative Coupling Methodologies

Oxidative coupling reactions provide a direct method for the formation of C-C or C-O bonds necessary for the dibenzofuran core. Palladium(II)-catalyzed intramolecular oxidative carbon-carbon bond formation has been shown to be effective. masterorganicchemistry.com Similarly, oxidative cyclization of stilbene (B7821643) derivatives can lead to the formation of the dibenzofuran skeleton. Tandem oxidation/Diels-Alder reactions have also been explored, where an in situ generated isobenzofuran (B1246724) undergoes cycloaddition.

Nucleophilic Substitution and Related Cyclization Pathways

Nucleophilic aromatic substitution (SNAr) reactions offer a viable pathway for the construction of the dibenzofuran ring system. This can involve an intramolecular nucleophilic attack of a hydroxyl group onto an activated aromatic ring, displacing a leaving group to form the furan ring. nih.gov For the SNAr mechanism to be effective, the aromatic ring must typically be activated by electron-withdrawing groups. nih.gov Another related pathway involves a one-pot sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and subsequent intramolecular nucleophilic substitution. nih.gov

Targeted Synthesis of 2,8-Dimethoxydibenzofuran

The synthesis of specifically substituted dibenzofurans like this compound often requires a multi-step approach, building upon the general strategies outlined above.

Established Synthetic Routes to this compound

A common and effective strategy for the synthesis of this compound involves a two-step process starting from the parent dibenzofuran molecule.

Step 1: Bromination of Dibenzofuran

The first step is the electrophilic bromination of dibenzofuran to produce 2,8-dibromodibenzofuran (B157981). This reaction is typically carried out by treating dibenzofuran with bromine in a suitable solvent such as acetic acid. The reaction mixture is heated to facilitate the substitution at the 2 and 8 positions, which are the most electronically favorable sites for electrophilic attack on the dibenzofuran ring system.

Table 1: Reaction Conditions for the Synthesis of 2,8-Dibromodibenzofuran
ReactantReagentSolventTemperatureReaction TimeYield
DibenzofuranBromineAcetic Acid75 °C3 hours38%

Step 2: Methoxylation of 2,8-Dibromodibenzofuran

The second step involves the conversion of the bromo groups to methoxy (B1213986) groups via a nucleophilic aromatic substitution reaction. 2,8-dibromodibenzofuran is treated with a strong nucleophile, such as sodium methoxide (B1231860), in a suitable solvent. While the dibenzofuran ring is not strongly activated towards nucleophilic attack, the reaction can be driven to completion, often with the aid of a copper catalyst (Ullmann condensation) or a palladium catalyst under elevated temperatures. This displacement of the bromide ions by methoxide ions yields the target compound, this compound.

Table 2: General Conditions for Nucleophilic Aromatic Substitution
SubstrateNucleophileCatalyst (optional)SolventTemperature
Aryl HalideSodium MethoxideCopper or Palladium saltsDMF, NMP, etc.High

This two-step sequence provides a reliable and established route to this compound, utilizing fundamental and well-understood organic transformations.

Exploration of Novel Methodologies for Enhanced Efficiency

Modern synthetic strategies for dibenzofurans often focus on the formation of the central furan ring through intramolecular C-O or C-C bond formation. Novel methodologies that could be applied to the synthesis of this compound aim to improve yields, reduce reaction times, and utilize more environmentally benign reagents.

One prominent approach involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. For instance, the cyclization of ortho-diazonium salts derived from diaryl ethers, using a palladium acetate (B1210297) catalyst in refluxing ethanol, presents a base-free method for forming the dibenzofuran core organic-chemistry.org. Another advanced method is the intramolecular palladium(II)-catalyzed oxidative biaryl synthesis, which can be performed under air, using pivalic acid as the reaction solvent to achieve high yields and reproducibility organic-chemistry.org.

Furthermore, a one-pot protocol for constructing the dibenzofuran motif involves a Pd-catalyzed cross-coupling/aromatization and a Cu-catalyzed Ullmann coupling, starting from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes organic-chemistry.org. Ruthenium-catalyzed C-H activation and cyclization under air has also been developed for the synthesis of functionalized diarylbenzofurans, which could be adapted for specific isomers like the 2,8-dimethoxy variant rsc.org.

Catalyst Systems and Reaction Conditions Optimization

The optimization of catalyst systems and reaction conditions is crucial for the efficient synthesis of substituted dibenzofurans. Palladium-based catalysts are frequently employed due to their high efficacy in C-H activation and C-O bond formation.

A practical Pd(0)/Pd(II)-catalyzed reaction has been developed for phenol-directed C-H activation followed by C-O cyclization, using air as the oxidant acs.org. Mechanistic studies of this reaction have indicated that the turnover-limiting step is the C-O reductive elimination rather than the C-H activation acs.org. The choice of ligand is also critical; for example, in the palladium-catalyzed ring closure of aryl o-bromobenzyl ketones to form 2-arylbenzofurans, 1,3-bis(2,6-diisopropylphenyl) imidazolium (B1220033) tetrafluoroborate (B81430) (IPr) has been shown to be an effective ligand nih.gov.

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant method. Modifications to the traditional Ullmann diaryl ether synthesis include the use of ligands like N,N-dimethylglycine to stabilize the copper complex, although this does not always lead to improved yields nih.gov. For the synthesis of dibenzofurans from o-iododiaryl ethers, a reusable Pd/C catalyst under ligand-free conditions has been shown to be effective organic-chemistry.org. The optimization table below summarizes general conditions for palladium-catalyzed dibenzofuran synthesis.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃K₂CO₃DMA130Varies acs.org
Pd₂(dba)₃IPrCs₂CO₃o-xylene100High nih.gov
Pd(OAc)₂NoneNoneEthanolRefluxGood organic-chemistry.org
Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃DMSO140Good mdpi.com

This table represents typical conditions for palladium-catalyzed synthesis of the dibenzofuran scaffold and not specifically for this compound.

Synthesis of this compound Derivatives and Analogues

Strategies for Derivatization at the Dibenzofuran Scaffold

Derivatization of the dibenzofuran scaffold is key to tuning its chemical and physical properties. For this compound, the methoxy groups are electron-donating, activating the aromatic rings towards electrophilic substitution. The positions ortho and para to the methoxy groups (positions 1, 3, 7, and 9) would be the most likely sites for such reactions.

A primary method for introducing functional groups onto the dibenzofuran core is through lithiation followed by reaction with an electrophile. For example, dibenzofuran can be lithiated at the 4 and 6 positions using n-butyllithium in the presence of TMEDA, and subsequent reaction with DMF can introduce formyl groups researchgate.net. This strategy could potentially be adapted for the 2,8-dimethoxy isomer, targeting the remaining unsubstituted positions.

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds, respectively. To apply these methods, the dibenzofuran scaffold must first be halogenated, typically through electrophilic bromination or iodination, to provide a handle for the coupling reaction.

Synthesis of Polysubstituted Dimethoxydibenzofurans

The synthesis of polysubstituted dimethoxydibenzofurans can be achieved either by starting with appropriately substituted precursors before the cyclization step or by direct functionalization of the pre-formed dibenzofuran ring.

A flexible route involves the reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization nih.gov. This method is tolerant of various functional groups, allowing for the synthesis of a range of multisubstituted dibenzofurans nih.gov. By choosing substituted o-iodophenols and silylaryl triflates, one could strategically construct polysubstituted this compound derivatives.

Another approach is the intramolecular cyclization of elaborated benzotriazolyl-CH₂ side chains on furan precursors, which can lead to polysubstituted benzo[b]furans and could be extended to dibenzofuran systems acs.org.

Formation of Dimeric, Trimeric, and Oligomeric Dibenzofuran Structures

The formation of dimeric and larger oligomeric structures containing the dibenzofuran unit is of interest for the development of new materials with specific electronic or photophysical properties. While specific examples involving this compound are not prominent in the provided search results, general principles of polymer chemistry can be applied.

One potential route is through oxidative coupling reactions of di-functionalized dibenzofuran monomers. For example, a di-lithiated or di-halogenated this compound could be subjected to coupling reactions like the Ullmann reaction or Suzuki polycondensation to form oligomeric or polymeric chains.

Synthesis of Bisbenzofuran and Oxime Ether Containing Compounds

The synthesis of bisbenzofurans can be achieved through a copper-catalyzed double intramolecular Ullmann coupling of syn-1,2-bis(2-bromoaryl)ethane-1,2-diols, which yields 4b,9b-dihydrobenzofuro[3,2-b]benzofurans researchgate.net. While not directly involving this compound, this strategy highlights a method for creating fused bisbenzofuran systems.

Oxime ethers are a class of compounds with various biological activities. Their synthesis typically involves the reaction of a ketone or aldehyde with hydroxylamine (B1172632) to form an oxime, followed by O-alkylation or O-arylation researchgate.netjocpr.com. To prepare an oxime ether derivative of this compound, one would first need to introduce a carbonyl group onto the dibenzofuran scaffold, for example, through a Friedel-Crafts acylation. The resulting ketone could then be converted to the corresponding oxime and subsequently to the desired oxime ether. A one-pot synthesis of oxime ethers from aldehydes, hydroxylamine hydrochloride, and alkyl halides in the presence of a base like potassium carbonate has also been reported, offering a more streamlined approach jocpr.com. More advanced methods for benzofuran (B130515) synthesis involve a nih.govnih.gov-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers organic-chemistry.org.

Elucidation of Reaction Mechanisms in this compound Synthesis

Mechanistic Pathways for C-O Bond Cleavage and Formation

The construction of the dibenzofuran skeleton, such as in this compound, fundamentally relies on the formation of a carbon-oxygen (C–O) bond to close the furan ring. A predominant strategy for this is the palladium-catalyzed intramolecular cyclization of diaryl ethers or the direct C–H activation/C–O cyclization of 2-arylphenols. datapdf.comnih.gov

In the palladium-catalyzed cyclization of a 2-arylphenol, the reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key steps involve:

C–H Activation: The phenol (B47542) substrate coordinates to a Pd(II) species, followed by the activation and cleavage of an ortho C–H bond on the adjacent aryl ring. This step forms a palladacycle intermediate.

C–O Reductive Elimination: The crucial C–O bond is formed in this step. The palladacycle undergoes reductive elimination, where the phenolic oxygen attacks the palladium-bound carbon, forming the dibenzofuran ring and regenerating the active Pd(0) catalyst. nih.govrsc.org

Alternatively, copper-catalyzed methods have been developed for the synthesis of dibenzofurans from cyclic diaryliodonium salts. In these reactions, a double C–O bond formation occurs. Isotope labeling experiments using H₂¹⁸O have confirmed that the oxygen atom in the newly formed furan ring originates from water. researchgate.net A proposed mechanism involves an oxygen–iodine exchange process, where a Cu(I) species undergoes oxidative addition to the diaryliodonium salt, followed by ligand exchange with water and subsequent reductive elimination to form the dibenzofuran product. researchgate.net

Role of Catalysts and Ligands in Coupling Reactions

The choice of catalyst and, critically, the associated ligands, plays a pivotal role in directing the outcome and efficiency of coupling reactions that lead to this compound. In palladium-catalyzed syntheses, the ligand modulates the electronic properties and steric environment of the metal center, directly influencing the key steps of the catalytic cycle. biointerfaceresearch.comresearchgate.net

Catalysts: Palladium acetate (Pd(OAc)₂) is a commonly used palladium precursor for these reactions. nih.gov It can be reduced in situ to the active Pd(0) species that enters the catalytic cycle. Both Pd(0) and Pd(II) states are involved in catalytic pathways like the C–H activation/C–O cyclization. nih.gov Copper catalysts, such as copper(I) iodide (CuI), are employed in alternative routes like the Pschorr reaction or cyclizations involving diaryliodonium salts. researchgate.net

Ligands: Phosphine (B1218219) ligands are paramount in palladium catalysis for C–O bond formation. Their properties are critical for promoting the challenging C–O reductive elimination step.

Steric Bulk: Bulky ligands, particularly biarylphosphine ligands like RockPhos, are known to accelerate reductive elimination. datapdf.com The steric hindrance forces the reacting groups into closer proximity on the metal center, lowering the activation energy for bond formation.

Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step (if the cycle starts from a diaryl halide) and promotes the final reductive elimination. researchgate.net

The synergy between steric bulk and electron-donating properties is crucial. Ligands that are both bulky and electron-rich often provide the highest catalytic activity, enabling reactions to proceed under milder conditions and with lower catalyst loadings. biointerfaceresearch.com The table below illustrates the conditions used for the synthesis of various substituted dibenzofurans, highlighting the importance of the catalytic system.

Starting MaterialCatalyst SystemBase/AdditiveSolventTemp. (°C)Yield (%)Reference
2-PhenylphenolPd(OAc)₂ / MesCOONaK₂CO₃Toluene12091 datapdf.com
2-(4-Nitrophenyl)phenolPd(OAc)₂ / MesCOONaK₂CO₃Toluene12085 datapdf.com
2-(4-Methoxyphenyl)phenolPd(OAc)₂ / MesCOONaK₂CO₃Toluene12072 datapdf.com
2-Amino-2'-(4-methoxyphenoxy)-4,4'-dimethoxybiphenyl (diaryl ether)Pd(OAc)₂NoneEthanol6028 nih.gov
2-Amino-2'-phenoxy-4,4'-dimethoxybiphenyl (diaryl ether)Cu(0) / H₂SO₄NaNO₂-6011 nih.gov

Theoretical and Experimental Approaches to Mechanism Delineation

A combination of theoretical calculations and experimental studies is employed to construct a detailed picture of the reaction mechanisms in dibenzofuran synthesis.

Theoretical Approaches: Density Functional Theory (DFT) has become a powerful tool for investigating reaction pathways. DFT calculations can be used to:

Map the potential energy surface of a reaction, identifying transition states and intermediates.

Calculate the activation barriers for key steps, such as C–H activation and reductive elimination, to predict the rate-determining step.

Rationalize the effect of substituents on reactivity and selectivity. For instance, calculations have shown that electron-donating groups like methoxy can stabilize radical intermediates in certain cyclization pathways, lowering the activation barrier.

Elucidate the role of the catalyst and ligands by modeling their interactions with the substrate throughout the catalytic cycle.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., varying substrate, catalyst, or ligand concentrations) can provide crucial information about the rate-determining step. Kinetic Isotope Effect (KIE) studies, where a hydrogen atom at a reactive site is replaced with deuterium, are particularly useful for determining if a C–H bond is broken in the rate-limiting step.

Isotope Labeling: As mentioned previously, using isotopically labeled reagents (e.g., H₂¹⁸O) allows for the tracking of atoms through a reaction, providing direct evidence for mechanistic pathways, such as identifying the source of the oxygen atom in the furan ring. researchgate.net

Stoichiometric Reactions: Reacting the proposed catalytic intermediates in stoichiometric amounts can help to confirm their competency in the catalytic cycle. For example, reacting a 2-arylphenol with a stoichiometric amount of a Pd(II) salt can demonstrate the feasibility of the C–H activation and cyclization steps even in the absence of a full catalytic turnover. datapdf.com

Isolation and Characterization of Intermediates: Although often challenging due to their transient nature, the isolation and structural characterization (e.g., by X-ray crystallography) of catalytic intermediates can provide definitive proof of their role in the reaction mechanism.

Through the integration of these theoretical and experimental methods, a comprehensive understanding of the mechanisms governing the synthesis of this compound and its analogs can be achieved, paving the way for the development of more efficient and selective synthetic protocols.

Structural Characterization and Spectroscopic Analysis of 2,8 Dimethoxydibenzofuran

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Modern analytical chemistry relies on a suite of spectroscopic methods to probe molecular structures at the atomic level. These techniques are non-destructive and provide detailed information about the connectivity of atoms, their chemical environment, and the nature of the bonds connecting them. For organic molecules like 2,8-dimethoxydibenzofuran, NMR and vibrational (FT-IR and FT-Raman) spectroscopy are among the most powerful and commonly employed methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The chemical shift (δ), reported in parts per million (ppm), is the key parameter in NMR, indicating the electronic environment of a nucleus.

¹H-NMR spectroscopy provides information on the structure of a molecule by analyzing the environments of its hydrogen atoms (protons). The spectrum of this compound is expected to be relatively simple due to the molecule's C₂ᵥ symmetry. This symmetry makes pairs of protons chemically equivalent, meaning they resonate at the same frequency.

The structure possesses three distinct types of aromatic protons and one type of methoxy (B1213986) proton.

H-1 and H-9: These protons are adjacent to the methoxy group and ortho to the ether oxygen of the furan (B31954) ring.

H-3 and H-7: These protons are ortho to the methoxy group.

H-4 and H-6: These protons are meta to the methoxy group and adjacent to the central furan ring.

Methoxy Protons: The six protons of the two methoxy groups at C-2 and C-8 are equivalent.

The expected chemical shifts are influenced by the electron-donating nature of the methoxy groups, which typically increase the electron density on the aromatic rings, causing the attached protons to appear at a relatively upfield (lower ppm) region compared to unsubstituted dibenzofuran (B1670420). The methoxy protons themselves are expected to produce a sharp singlet.

Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-1, H-9 7.4 - 7.6 d ~2.5
H-3, H-7 7.0 - 7.2 dd ~8.5, 2.5
H-4, H-6 7.8 - 8.0 d ~8.5
-OCH₃ 3.8 - 4.0 s N/A

Note: This is a predicted data table based on chemical structure and data from analogous compounds. Solvent: CDCl₃.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, the 14 carbon atoms will give rise to only seven distinct signals in the proton-decoupled ¹³C-NMR spectrum.

The carbon signals can be assigned based on their chemical environment:

Quaternary Carbons: C-4a, C-5a, C-2, and C-8. The carbons bearing the methoxy groups (C-2, C-8) will be significantly downfield due to the deshielding effect of the oxygen atom. The bridgehead carbons (C-4a, C-5a) are also distinct.

Methine Carbons: C-1, C-9, C-3, C-7, C-4, and C-6. Their chemical shifts will be influenced by their position relative to the oxygen atoms.

Methoxy Carbons: The two equivalent methyl carbons of the methoxy groups.

Predicted ¹³C-NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ) in ppm
C-1, C-9 105 - 110
C-2, C-8 158 - 162
C-3, C-7 112 - 117
C-4, C-6 120 - 125
C-4a, C-5a 145 - 150
C-9a, C-9b 122 - 128
-OCH₃ 55 - 60

Note: This is a predicted data table based on chemical structure and data from analogous compounds. Solvent: CDCl₃.

Vibrational spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, making it an excellent tool for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The spectrum of this compound is expected to show characteristic bands for its aromatic and ether functional groups.

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups is expected just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkages will produce strong, characteristic C-O stretching bands. Asymmetric stretching is expected around 1250 cm⁻¹, and symmetric stretching near 1030 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000 Aromatic C-H Stretch Medium
2980 - 2850 Aliphatic C-H Stretch (-OCH₃) Medium
1620 - 1580 Aromatic C=C Stretch Strong
1480 - 1440 Aromatic C=C Stretch Strong
1270 - 1230 Asymmetric C-O-C Stretch (Aryl Ether) Strong
1050 - 1020 Symmetric C-O-C Stretch (Aryl Ether) Strong

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While IR absorption requires a change in the dipole moment of a molecule during a vibration, Raman scattering requires a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.

For this compound, the following features are expected in the FT-Raman spectrum:

The symmetric "breathing" modes of the aromatic rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum.

C=C stretching vibrations of the aromatic backbone will be prominent.

The symmetric C-O-C stretching vibration may also be observed.

Predicted FT-Raman Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000 Aromatic C-H Stretch Strong
1620 - 1580 Aromatic Ring Stretch Very Strong
1350 - 1300 Ring Breathing Mode Strong
1050 - 1020 Symmetric C-O-C Stretch Medium

Computational Approaches to Spectroscopic and Structural AnalysisA search for computational studies on this compound yielded no specific results.

Density Functional Theory (DFT) for Optimized Geometry and Vibrational FrequenciesNo published DFT studies on this compound were found. As a result, a comparison between computationally optimized geometry and experimental data is not possible, and a data table of calculated vibrational frequencies and their assignments cannot be provided.

While the methodologies outlined (UV-Vis, HRMS, X-ray Crystallography, and DFT) are standard for the comprehensive characterization of a chemical compound, the specific application of these techniques to this compound has not been documented in the accessible scientific literature. Further research, including the synthesis and subsequent analysis of this compound, would be required to generate the data necessary to fulfill the requested article structure.

Natural Bonding Orbital (NBO) Analysis for Electron Delocalization

Natural Bonding Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals of a molecule into a localized framework of bonds, lone pairs, and anti-bonding orbitals. This representation aligns closely with the familiar Lewis structure concept, making it invaluable for interpreting electronic structure and intramolecular interactions.

The primary goal of NBO analysis in the context of a molecule like this compound would be to quantify electron delocalization. This phenomenon occurs when electrons are not confined to a single bond or atom but are shared over several adjacent atoms. Such delocalization is a key factor in the stability and reactivity of aromatic systems.

The analysis focuses on hyperconjugative interactions, which are stabilizing interactions resulting from the overlap between a filled (donor) NBO and a vacant (acceptor) NBO. For this compound, key interactions would likely involve:

Donations from the lone pairs (LP) of the oxygen atoms (in both the furan ring and the methoxy groups) into the anti-bonding π* orbitals of the aromatic rings.

A hypothetical data table for such interactions would typically include the donor orbital, the acceptor orbital, and the calculated stabilization energy.

Hypothetical NBO Interaction Data for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O-furan) π* (C-C aromatic) Data not available
LP (O-methoxy) π* (C-C aromatic) Data not available
π (C-C aromatic) π* (C-C aromatic) Data not available
π (C-C furan) π* (C-C aromatic) Data not available

This table is for illustrative purposes only. Actual data requires a specific computational study.

Applications of 2,8 Dimethoxydibenzofuran in Advanced Materials Science Research

Integration into Functional π-Conjugated Polymer Systems

The incorporation of specific molecular units into π-conjugated polymers is a fundamental strategy for tailoring their optoelectronic properties. While direct experimental studies on the integration of 2,8-Dimethoxydibenzofuran into such polymers are not extensively documented, the inherent characteristics of its dibenzofuran (B1670420) core and the electronic influence of its methoxy (B1213986) substituents suggest significant potential.

The dibenzofuran unit, with its rigid and planar geometry, can enhance the planarity of a polymer backbone, which is crucial for effective π-orbital overlap and, consequently, efficient charge transport. The electron-donating nature of the methoxy groups at the 2 and 8 positions is expected to increase the electron density of the dibenzofuran unit. When incorporated into a polymer chain, this can lead to a higher highest occupied molecular orbital (HOMO) energy level, potentially reducing the energy barrier for hole injection from electrodes in electronic devices.

The synthesis of such polymers would likely involve established cross-coupling reactions, such as Suzuki or Stille coupling, where a dihalogenated derivative of this compound could be polymerized with a suitable comonomer. The choice of the comonomer would be critical in determining the final properties of the polymer, such as its band gap, solubility, and solid-state packing.

Table 1: Potential Effects of Integrating this compound into π-Conjugated Polymers

PropertyExpected Influence of this compoundRationale
Backbone Planarity IncreasedThe rigid and planar structure of the dibenzofuran core can reduce conformational disorder in the polymer chain.
HOMO Energy Level IncreasedThe electron-donating methoxy groups increase the electron density of the aromatic system, raising the HOMO level.
Solubility Potentially ImprovedThe methoxy groups may enhance solubility in organic solvents compared to the unsubstituted dibenzofuran core.
Photophysical Properties ModifiedThe extended π-system and the presence of methoxy groups can influence the absorption and emission spectra of the polymer.

Role in the Development of Organic Semiconducting Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. The performance of these devices is intrinsically linked to the charge transport characteristics of the organic materials used. Dibenzofuran derivatives have been investigated as promising candidates for organic semiconductors, particularly as hole transport materials (HTMs).

The electron-rich nature of this compound, owing to its two methoxy groups, makes it a strong candidate for a p-type (hole-transporting) organic semiconductor. The methoxy groups can facilitate the formation of stable radical cations (holes) and promote their movement through the material in the solid state. The rigid structure of the dibenzofuran core is also advantageous for forming ordered molecular packing in thin films, which is essential for efficient charge transport.

While specific studies on the semiconducting properties of this compound are limited, research on related methoxy-substituted benzofuran (B130515) derivatives has shown promising results in the context of adenosine (B11128) A1 and/or A2A receptor antagonists, indicating the synthetic accessibility and potential biological activity of such compounds nih.gov. The principles of molecular design for organic semiconductors suggest that the electronic properties of this compound are well-suited for this application.

Table 2: Predicted Semiconducting Properties of this compound

PropertyPredicted CharacteristicImplication for Semiconductor Performance
Charge Carrier Type p-type (hole transport)Suitable for use as the active layer in p-channel OFETs or as a hole transport layer in various organic electronic devices.
HOMO/LUMO Levels Relatively high HOMO, large band gapThe high HOMO level facilitates hole injection, while a large band gap can be beneficial for applications requiring transparency in the visible region.
Molecular Packing Potential for ordered packingThe rigid and planar molecular structure could lead to favorable intermolecular interactions and efficient charge transport pathways in the solid state.

Utilization as Building Blocks in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a commercially successful technology that relies on the electroluminescence of organic materials. The design of new and efficient emitter and host materials is a continuous area of research. Dibenzofuran derivatives have emerged as a versatile class of materials for OLEDs due to their high triplet energy and good thermal stability. nbinno.com

The dibenzofuran core itself possesses a high triplet energy, which is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the phosphorescent guest emitter. The substitution pattern on the dibenzofuran ring plays a crucial role in tuning the material's properties. rsc.orgnih.gov For instance, studies on regioisomers of dibenzofuran-based bipolar host materials have demonstrated that the position of substituent attachment significantly impacts device performance. rsc.org

Host Materials: Its potentially high triplet energy, inherited from the dibenzofuran core, could make it a suitable host for phosphorescent emitters.

Emitting Materials: By attaching suitable chromophoric groups, the this compound core could be part of a larger molecule that functions as a fluorescent or phosphorescent emitter.

Potential in the Design and Synthesis of Fluorescent Probes

Fluorescent probes are indispensable tools in various scientific disciplines, including biology, chemistry, and environmental science, for the sensitive and selective detection of specific analytes. The dibenzofuran scaffold has been utilized in the development of fluorescent probes due to its inherent fluorescence and the possibility of tuning its photophysical properties through chemical modification. biointerfaceresearch.com

The introduction of methoxy groups at the 2 and 8 positions of the dibenzofuran ring is expected to have a significant impact on its fluorescent properties. Methoxy groups are known to be auxochromes that can enhance the fluorescence quantum yield and shift the emission wavelength of a fluorophore. A study on methoxy-substituted nitrodibenzofuran-based protecting groups demonstrated that the methoxy substituent increased the absorption maximum of the molecule. nih.gov This suggests that this compound could serve as a promising core for the development of new fluorescent probes with tailored absorption and emission characteristics.

The synthesis of such probes would involve the functionalization of the this compound core with a recognition unit that can selectively interact with the target analyte. This interaction would then lead to a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime), allowing for the detection and quantification of the analyte.

Table 3: Potential Advantages of this compound in Fluorescent Probes

FeaturePotential AdvantageRationale
Enhanced Fluorescence Higher quantum yield and brightnessThe electron-donating methoxy groups can increase the radiative decay rate of the excited state.
Tunable Photophysical Properties Control over absorption and emission wavelengthsThe methoxy groups can be used in conjunction with other substituents to fine-tune the spectral properties of the probe.
Rigid Scaffold Reduced non-radiative decayThe rigidity of the dibenzofuran core can minimize vibrational and rotational energy losses, leading to stronger fluorescence.

Broader Implications in Contemporary Materials Science and Engineering

The exploration of novel organic molecules with tailored properties is a driving force in materials science. While the direct applications of this compound are still emerging, its potential extends beyond the specific areas discussed above. The unique combination of a rigid, electron-rich aromatic core with the functional handles of methoxy groups makes it a versatile platform for the development of a wide range of functional materials.

The fundamental properties of dibenzofuran, such as its thermal stability, are exploited in applications like heat transfer agents. wikipedia.org This robustness is a desirable trait for materials used in electronic devices that can generate heat during operation. The electronic properties of substituted dibenzofurans have also been the subject of theoretical studies, which provide a deeper understanding of their structure-property relationships and can guide the design of new materials. dntb.gov.uanih.gov

Furthermore, the synthetic accessibility of dibenzofuran derivatives allows for a wide range of chemical modifications, opening up possibilities for their use in areas such as:

Organic Photovoltaics: As a component of donor or acceptor materials.

Sensors: For the detection of various chemical and biological species.

Liquid Crystals: The rigid, anisotropic shape of the molecule could be exploited in liquid crystalline materials.

Environmental Behavior and Transformation of Dibenzofuran Compounds, Including 2,8 Dimethoxydibenzofuran

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed by chemical or biological processes. The structure of dibenzofurans, a heterocyclic aromatic compound, generally confers a degree of stability.

Abiotic degradation involves the breakdown of a compound without the involvement of living organisms. jinjingchemical.com For dibenzofuran (B1670420) and its derivatives, the primary abiotic transformation mechanisms are expected to be photodegradation and chemical oxidation.

Photodegradation: This process involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. jinjingchemical.com When dibenzofuran is exposed to sunlight, it can absorb energy, leading to the breaking of chemical bonds. jinjingchemical.com The presence of methoxy (B1213986) groups in 2,8-Dimethoxydibenzofuran may influence the rate and products of photodegradation compared to the parent dibenzofuran. The initial step in the photodegradation of dibenzofuran typically involves molecular excitation, followed by reactions with atmospheric oxygen to form hydroxyl-substituted derivatives. jinjingchemical.com These products are generally more polar and water-soluble than the parent compound, which can facilitate their further removal from the environment. jinjingchemical.com

Chemical Oxidation: In the environment, dibenzofurans can react with oxidizing agents such as hydroxyl radicals (•OH) in the atmosphere and water. These reactions can lead to the formation of a variety of transformation products. The methoxy groups of this compound are expected to activate the aromatic rings, potentially increasing the rate of oxidation compared to unsubstituted dibenzofuran.

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. cefic-lri.org This is a crucial process for the removal of many organic pollutants from the environment.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize dibenzofuran as a carbon and energy source. The biodegradation of dibenzofurans often proceeds through pathways involving dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This initial step makes the molecule more susceptible to further degradation. For instance, the fungus Cerrena sp. F0607 has been shown to degrade 2,4,8-trichlorodibenzofuran, a related compound, through the action of ligninolytic enzymes. researchgate.net While specific studies on this compound are limited, it is plausible that similar microbial degradation pathways exist.

Anaerobic Biodegradation: Under conditions devoid of oxygen, such as in some sediments and groundwater, the biodegradation of aromatic compounds is generally slower. The degradation of dibenzofurans under anaerobic conditions is not as well-studied as aerobic degradation.

The rate and extent of biodegradation are influenced by several factors, including the microbial community present, temperature, pH, and the availability of nutrients. The presence of substituents, such as the methoxy groups in this compound, can also affect the rate of biodegradation.

Environmental Transport and Distribution Modeling

The movement and distribution of chemicals in the environment are governed by their physical and chemical properties, such as water solubility, vapor pressure, and partitioning coefficients.

The partitioning of a chemical between different environmental compartments determines its concentration and potential for transport. Key parameters describing this behavior include the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant (H).

Octanol-Water Partition Coefficient (Kow): This parameter is an indicator of a chemical's lipophilicity and its potential to bioaccumulate in fatty tissues. A high Kow value suggests a greater affinity for organic matter and lipids.

Organic Carbon-Water Partition Coefficient (Koc): Koc describes the tendency of a chemical to sorb to organic matter in soil and sediment. epa.gov It is a crucial parameter for predicting the mobility of a compound in the terrestrial environment.

Henry's Law Constant (H): This constant relates the concentration of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. wikipedia.orgcopernicus.orgcopernicus.org It is a measure of a chemical's tendency to volatilize from water. wikipedia.orgcopernicus.orgcopernicus.org

Interactive Data Table: Estimated Physicochemical Properties and Partitioning Behavior of Dibenzofuran and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Log KowEstimated Water Solubility (mg/L)Estimated Henry's Law Constant (atm·m³/mol)
DibenzofuranC₁₂H₈O168.194.121.81.2 x 10⁻⁴
This compoundC₁₄H₁₂O₃228.25---

Multimedia environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments. researchgate.netnih.govnih.gov These models use the physicochemical properties of a substance, along with environmental parameters, to simulate its transport and transformation. researchgate.netnih.govnih.gov

Fugacity-based models are a common type of multimedia environmental fate model. nih.gov They can estimate mass fluxes between compartments and predict the long-term environmental fate of a chemical. nih.gov Such models have been used to study the environmental profile and fate of polychlorinated dibenzo-p-dioxins and dibenzofurans. nih.gov For a compound like this compound, these models could be used to predict its environmental distribution, persistence, and potential for long-range transport, provided that the necessary input parameters (e.g., partitioning coefficients, degradation rates) are available or can be reliably estimated.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of dibenzofuran compounds in environmental samples such as air, water, soil, and biota are essential for assessing their environmental impact. Due to their typically low concentrations, sensitive and selective analytical methods are required.

The standard analytical approach for dibenzofurans involves a multi-step process:

Sample Collection and Preparation: This step involves collecting a representative sample from the environmental matrix of interest. The sample then undergoes extraction to isolate the target analytes from interfering substances. Common extraction techniques include liquid-liquid extraction and solid-phase extraction.

Chromatographic Separation: Gas chromatography (GC) is the most widely used technique for separating dibenzofuran isomers. nih.govnist.govnih.gov High-resolution capillary columns are employed to achieve the necessary separation of these structurally similar compounds.

Detection and Quantification: Mass spectrometry (MS) is typically coupled with GC (GC-MS) for the detection and quantification of dibenzofurans. nih.govnist.govnih.gov Mass spectrometry provides high sensitivity and selectivity, allowing for the identification of specific isomers based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to achieve the low detection limits required for trace-level environmental analysis.

While specific methods for this compound are not detailed in the search results, the general methodologies developed for other dibenzofurans, particularly polychlorinated dibenzofurans, would be applicable with appropriate modifications to the chromatographic and mass spectrometric conditions.

Interactive Data Table: Common Analytical Techniques for Dibenzofuran Analysis

Analytical StepTechniqueDescription
Extraction Solid-Phase Extraction (SPE)A sample preparation technique where compounds are partitioned between a solid phase and a liquid phase.
Liquid-Liquid Extraction (LLE)A method to separate compounds based on their relative solubilities in two different immiscible liquids.
Separation Gas Chromatography (GC)A technique used to separate volatile compounds in a mixture.
Detection Mass Spectrometry (MS)An analytical technique that measures the mass-to-charge ratio of ions.
High-Resolution Mass Spectrometry (HRMS)A type of mass spectrometry that provides very accurate mass measurements.

Application of Spectroscopic Techniques in Environmental Analysis

Spectroscopic techniques are indispensable for the identification and structural elucidation of dibenzofuran compounds in environmental samples. These methods provide detailed information about the molecular structure and functional groups present in a compound, which is crucial for confirming its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Dibenzofuran and its derivatives exhibit characteristic absorption spectra in the UV region due to their aromatic nature. The absorption maxima can be influenced by the type and position of substituents on the dibenzofuran core. For the parent dibenzofuran, a characteristic UV absorption spectrum is observed. researchgate.net The presence of methoxy groups in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted dibenzofuran.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In environmental analysis, MS is often coupled with a chromatographic separation technique, such as gas chromatography (GC-MS), to analyze complex mixtures. The electron impact (EI) mass spectrum of a dibenzofuran derivative will show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that are characteristic of its structure. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak and fragmentation patterns involving the loss of methyl groups and carbon monoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for unambiguous structure determination of organic compounds. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons, with chemical shifts and coupling patterns that are diagnostic of their positions on the dibenzofuran ring. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule.

TechniqueObserved/Expected Data for Dibenzofuran and DerivativesReference
UV-Vis SpectroscopyDibenzofuran exhibits an excitation peak at 280 nm. aatbio.com
Mass Spectrometry (MS)The mass spectrum of dibenzofuran shows a molecular ion (M+) peak at m/z 168.
NMR SpectroscopyProton NMR data can validate the regioselective substitution on the dibenzofuran heterocycle. nih.gov

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are essential for the separation, detection, and quantification of dibenzofuran compounds in complex environmental matrices such as soil, water, and air. These methods are highly sensitive and selective, allowing for the analysis of trace levels of contaminants.

Gas Chromatography (GC)

Gas chromatography is the most widely used technique for the analysis of semi-volatile organic compounds like dibenzofurans. nih.gov In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The choice of the GC column (stationary phase) is critical for achieving the desired separation of different dibenzofuran isomers and derivatives.

For detection, various detectors can be coupled with a GC system. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. For unambiguous identification and quantification, a mass spectrometer is the detector of choice (GC-MS). nih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of trace levels of PCDD/Fs.

The retention time of a compound in a GC system is a characteristic property under specific analytical conditions and can be used for its identification. The retention time of this compound would depend on the column and temperature program used.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another valuable technique for the analysis of dibenzofuran compounds, particularly for those that are thermally labile or have low volatility. In HPLC, the separation is achieved based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. Different HPLC modes, such as normal-phase and reversed-phase, can be employed depending on the polarity of the target compounds.

Detection in HPLC can be accomplished using various detectors, including UV-Vis detectors, fluorescence detectors, and mass spectrometers (LC-MS). LC-MS is a powerful tool for the analysis of a wide range of environmental contaminants.

TechniqueApplication in Dibenzofuran AnalysisReference
Gas Chromatography-Mass Spectrometry (GC-MS)Standard method for the analysis of specific isomers of polychlorinated dibenzofurans. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Used for the characterization of volatile compounds in complex matrices. mdpi.com
High-Performance Liquid Chromatography (HPLC)Suitable for the analysis of less volatile or thermally sensitive dibenzofuran derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dimethoxydibenzofuran
Reactant of Route 2
Reactant of Route 2
2,8-Dimethoxydibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.